molecular formula C14H19NO2 B5243840 Benzyl 1-tert-butylaziridine-2-carboxylate

Benzyl 1-tert-butylaziridine-2-carboxylate

Cat. No.: B5243840
M. Wt: 233.31 g/mol
InChI Key: IFSVNDPLBKXYIC-UHFFFAOYSA-N
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Description

Benzyl 1-tert-butylaziridine-2-carboxylate is a chemical compound known for its unique structure and reactivity. It features an aziridine ring, which is a three-membered nitrogen-containing ring, making it a valuable intermediate in organic synthesis. The presence of the benzyl and tert-butyl groups further enhances its stability and reactivity, making it a versatile compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-tert-butylaziridine-2-carboxylate typically involves the reaction of tert-butyl aziridine-2-carboxylate with benzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-tert-butylaziridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxazolidinones or other nitrogen-containing heterocycles.

    Reduction: Reduction of the aziridine ring can lead to the formation of amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxazolidinones and other nitrogen-containing heterocycles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted aziridines depending on the nucleophile used.

Scientific Research Applications

Benzyl 1-tert-butylaziridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 1-tert-butylaziridine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The aziridine ring is highly strained, making it susceptible to ring-opening reactions. The benzyl and tert-butyl groups can influence the reactivity and selectivity of the compound in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzyl aziridine-2-carboxylate: Lacks the tert-butyl group, making it less stable and reactive.

    tert-Butyl aziridine-2-carboxylate: Lacks the benzyl group, affecting its reactivity and applications.

    Aziridine-2-carboxylate derivatives: Various derivatives with different substituents can have distinct reactivity and applications.

Uniqueness

Benzyl 1-tert-butylaziridine-2-carboxylate is unique due to the presence of both benzyl and tert-butyl groups, which enhance its stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.

Properties

IUPAC Name

benzyl 1-tert-butylaziridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)15-9-12(15)13(16)17-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSVNDPLBKXYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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